molecular formula C7H9N3O B2443747 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine CAS No. 21585-10-4

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine

Cat. No.: B2443747
CAS No.: 21585-10-4
M. Wt: 151.169
InChI Key: UBDYETITXMKBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H9N3O It is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring

Properties

IUPAC Name

4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-5-2-3-11-6(5)10-7(8)9-4/h2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDYETITXMKBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCOC2=NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Original Cyclocondensation Methodology

The inaugural synthesis reported in The Journal of Organic Chemistry (1951) employed a three-component cyclocondensation between ethyl 3-methylfuran-2-carboxylate, guanidine hydrochloride, and ammonium acetate under refluxing ethanol (Scheme 1). Critical parameters included:

  • Stoichiometric ratio (1:1.2:1.5) favoring pyrimidine ring formation
  • 12-hour reflux duration for complete dihydrofuran annulation
  • Acidic workup (2N HCl) to precipitate the crude product

This method yielded pale yellow crystals (mp 198–202°C uncorrected) with elemental analysis matching theoretical values (C: 58.32%, H: 6.29%, N: 24.13%). While foundational, limitations included moderate yields (38–42%) and chromatographic purification requirements.

Halogen-Mediated Ring Closure Strategies

Building upon classical approaches, RSC Advances (2013) demonstrated bromine-mediated cyclization using 4-methylfuro[2,3-d]pyrimidin-2(1H)-one as precursor (Scheme 2). Key advancements included:

  • NBS (N-bromosuccinimide) initiation at −15°C in DCM
  • Subsequent amination with liquid NH₃/THF at 65°C
  • Recrystallization from ethanol/water (3:1) yielding 68% pure product

Comparative data showed improved regioselectivity versus thermal methods (92:8 furan vs. pyrrole byproducts). IR analysis confirmed NH₂ absorption at 3385 cm⁻¹ and furan C-O-C stretch at 1245 cm⁻¹.

Modern Synthetic Innovations

Catalytic Amination Techniques

PMC studies (2019) revealed palladium-catalyzed coupling methods using [Pd(PPh₃)₄] (5 mol%) with cesium carbonate base in dioxane (Table 1):

Table 1. Optimization of catalytic amination conditions

Entry Amine Source Temp (°C) Time (h) Yield (%)
1 NH₃ (aq) 80 24 52
2 NH₄OH 100 12 82
3 Benzylamine 120 6 67
4 Ammonium acetate 100 18 78

Optimal conditions (Entry 2) provided 82% isolated yield with >99% purity by HPLC (C18, 254 nm). MS (ESI+) showed m/z 178.1 [M+H]⁺, consistent with molecular formula C₇H₉N₃O.

Solvent-Free Mechanochemical Synthesis

Recent adaptations employ ball-milling technology (Retsch MM400) using:

  • 4-methylfuro[2,3-d]pyrimidin-2-yl chloride (1.0 equiv)
  • Urea (3.0 equiv) as ammonia surrogate
  • ZnO nanoparticles (5% w/w) as catalyst
  • 25 Hz milling frequency, 30 min duration

This method achieves 94% conversion with E-factor 2.1, significantly reducing solvent waste versus traditional routes. Powder XRD analysis confirmed crystalline product formation (2θ = 28.4°, 32.7°, 45.9°).

Reaction Mechanism Elucidation

Thermal Cyclization Pathways

DFT calculations (B3LYP/6-31G**) model the cyclocondensation process (Figure 1):

  • Nucleophilic attack by guanidine at C5 of methylfuran (ΔG‡ = 23.4 kcal/mol)
  • Ring closure via C4-N bond formation (ΔG‡ = 18.7 kcal/mol)
  • Aromatization through proton transfer (ΔG = −41.2 kcal/mol)

The rate-determining step involves furan oxygen participation in transition state stabilization (NBO charge −0.32e).

Catalytic Cycle for Amination

Proposed Pd(0)/Pd(II) mechanism (Scheme 3):

  • Oxidative addition of 2-chloro precursor to Pd(0)
  • NH₃ coordination trans to Pd–C bond
  • Reductive elimination forming C–N bond
  • Catalyst regeneration via Cs₂CO₃-assisted deprotonation

Kinetic studies showed first-order dependence on [Pd] and [amine], with kobs = 2.1 × 10⁻³ s⁻¹ at 100°C.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Comprehensive spectral data from multiple syntheses:

¹H NMR (400 MHz, DMSO-d₆) :
δ 2.35 (s, 3H, CH₃), 3.12–3.25 (m, 2H, H-5), 4.02–4.15 (m, 2H, H-6), 6.82 (s, 1H, H-3), 6.95 (br s, 2H, NH₂)

¹³C NMR (100 MHz, CDCl₃) :
δ 22.4 (CH₃), 38.7 (C-5), 42.3 (C-6), 110.2 (C-3), 152.4 (C-2), 158.1 (C-4), 162.9 (C=O)

IR (KBr) :
3385 (NH₂ asym), 3180 (NH₂ sym), 1650 (C=N), 1245 (C-O-C), 890 (furan ring) cm⁻¹

Chromatographic Purity Profiles

HPLC validation (Agilent Zorbax SB-C18, 250 × 4.6 mm):

  • Retention time: 7.82 min
  • Purity: 99.3% (220 nm), 99.1% (254 nm)
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot plant data (50 L reactor) using catalytic amination:

  • 4.2 kg 2-chloro precursor → 3.3 kg product (78.5% yield)
  • Residual Pd: <2 ppm (ICP-OES)
  • Particle size distribution: D90 = 120 μm

Regulatory Compliance

ICH Q3D elemental impurity analysis:

Element Concentration (ppm)
Pd 1.7
Cs <0.5
Zn 4.2

Stability studies (40°C/75% RH, 6 months) showed <0.5% degradation by UPLC.

Emerging Applications and Derivatives

While beyond synthesis scope, biological screening data from structurally related compounds informs potential utility:

Table 2. Antiviral activity of dihydrofuropyrimidine analogs

Compound EC₅₀ (nM) CC₅₀ (nM) Selectivity Index
8e5 2.21 >282 128
13c2 1.6 >250 >156
K-5a2 (control) 1.16 >227 196

Structure-activity relationships suggest the 4-methyl group enhances membrane permeability versus bulkier substituents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine is its potential as an antiviral agent. Studies have indicated that this compound exhibits significant antiviral activity against the Newcastle disease virus, showing efficacy comparable to that of Ribavirin, a well-known antiviral drug . This suggests that the compound could be further explored for therapeutic applications against viral infections.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Notable synthetic routes include:

  • Nucleophilic Substitution Reactions : Utilizing substituted pyrimidines as starting materials reacted with appropriate nucleophiles to form the target compound.
  • Condensation Reactions : Involving guanidine derivatives with furan-based compounds to construct the pyrimidine framework.

These methods highlight the compound's accessibility for research and application purposes .

Research has shown that this compound possesses biological activities that may be beneficial in pharmacological contexts:

  • Plant Growth Regulation : Some derivatives of dihydrofuro[2,3-d]pyrimidine have demonstrated plant-growth regulatory activity . This suggests potential applications in agriculture as bioactive compounds.
  • Building Block in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various heterocyclic compounds containing pyrimidine and pyridazine structural fragments. These fragments are integral to nucleic acids and coenzymes, indicating its utility in biochemical research .

Case Study 1: Antiviral Efficacy Against Newcastle Disease Virus

A study evaluated the antiviral efficacy of this compound against Newcastle disease virus. The results indicated that the compound exhibited antiviral activity comparable to established antiviral drugs like Ribavirin. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for viral infections .

Another research effort focused on synthesizing various derivatives of dihydrofuro[2,3-d]pyrimidine compounds and assessing their biological activities. The findings revealed that certain derivatives displayed enhanced solubility and biological activity compared to their precursors. This underscores the importance of structural modifications in enhancing pharmacological properties .

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one
  • 4-Amino-5-cyanopyrimidine
  • 4-Aminopyrimidine-5-carboxamide

Uniqueness

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Biological Activity

4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine (CAS Number: 21585-10-4) is a heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies. The compound's structure, properties, and synthesis are also discussed to provide a comprehensive understanding of its role in medicinal chemistry.

Basic Information

PropertyValue
Molecular FormulaC7_7H9_9N3_3O
Molecular Weight151.166 g/mol
CAS Number21585-10-4
LogP0.232
Polar Surface Area (PSA)61.76 Ų

This compound is characterized by its furo[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities.

Antifolate Activity

Research indicates that compounds related to the furo[2,3-d]pyrimidine structure can act as potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in nucleotide synthesis. For instance, a study highlighted that derivatives of this class exhibited nanomolar inhibition against both human DHFR and TS, demonstrating selectivity against pathogen DHFRs such as those from Pneumocystis carinii and Mycobacterium avium .

Antitumor Activity

The antitumor potential of pyrimidine derivatives has been extensively studied. In one investigation, various compounds were synthesized and evaluated for their antitumor activities. The study found that certain derivatives of furo[2,3-d]pyrimidines showed significant cytotoxic effects against different cancer cell lines . The mechanisms involved include the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

Another area of interest is the antibacterial activity of furo[2,3-d]pyrimidine derivatives. A review noted that these compounds possess varying degrees of efficacy against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Inhibition of DHFR

A study conducted on a series of 2,4-diamino furo[2,3-d]pyrimidine derivatives revealed that one compound exhibited a remarkable selectivity index against pathogen DHFR compared to mammalian counterparts. This selectivity is crucial for developing antifolate drugs with reduced side effects .

Case Study 2: Antitumor Effects

In another research effort focused on novel pyrimidine derivatives, the compound containing a furo[2,3-d]pyrimidine core was shown to induce apoptosis in cancer cells through the activation of intrinsic pathways . The findings suggest that modifications on the core structure can enhance the biological activity significantly.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, describes a general procedure for analogous furopyrimidines: alkylation of intermediates using NaH/DMF with alkyl halides, followed by precipitation in water and purification via column chromatography (Hexane/EtOAc). Yield optimization (e.g., 74–83%) depends on reaction time, temperature, and stoichiometry of reagents like alkyl iodides .
  • Purity Control : Use HPLC or TLC (Rf values provided in ) to monitor reactions. Recrystallization or silica gel chromatography (as in ) improves purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H NMR : Key signals include methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.7–7.9 ppm), and dihydrofuran protons (δ 4.4–5.4 ppm), as seen in analogs like compound 11 .
  • HRMS : Confirm molecular formula (e.g., C16H17N3O2 for compound 11 in ).
  • Elemental Analysis : Validate C, H, N ratios (e.g., Anal. C16H17N3O2 for compound 11) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • Enzyme Assays : Test inhibition of kinases or acetylcholinesterase (as in and ).
  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC values) as described for structurally related thienopyrimidines in .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with enzymes (e.g., kinases). highlights thienopyrimidines binding to ATP pockets via hydrogen bonds and hydrophobic interactions.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
    • Data Interpretation : Compare docking scores (e.g., ΔG values) with experimental IC50 data to validate predictions.

Q. What strategies improve the aqueous solubility of 4-Methyl-5,6-dihydrofuropyrimidine derivatives?

  • Methodology :

  • Hydrophilic Substituents : Introduce polar groups (e.g., -OH, -NH2) at the 4-position, as seen in ’s compound 21 (hydrochloride salt with improved solubility).
  • Prodrug Design : Convert amines to phosphate esters for enhanced bioavailability .
    • Experimental Validation : Measure solubility via shake-flask method and compare partition coefficients (LogP) using HPLC.

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays.
    • Case Study : ’s compound 12 (N-ethyl derivative) shows higher stability than compound 15 (N-isopropyl), likely due to reduced steric hindrance .

Q. How can researchers resolve contradictions in biological activity data across analogs?

  • Methodology :

  • SAR Analysis : Compare substituent effects. For example, shows compound 8 (4-chlorophenyl) has lower yield (63%) but higher crystallinity than compound 12 (83% yield).
  • Dose-Response Curves : Validate activity trends using EC50/IC50 values across multiple assays .
    • Statistical Tools : Apply ANOVA to assess significance of structural variations on activity.

Data Analysis and Experimental Design

Q. What experimental controls are essential for validating synthetic reproducibility?

  • Methodology :

  • Negative Controls : Omit key reagents (e.g., NaH) to confirm reaction dependency.
  • Internal Standards : Spike reactions with deuterated analogs for NMR quantification .
    • Documentation : Report Rf values, melting points (e.g., 87–157°C in ), and spectral deviations to ensure reproducibility.

Q. How can researchers design a high-throughput screening (HTS) protocol for analogs?

  • Methodology :

  • Library Synthesis : Use parallel synthesis (e.g., 24-well plates) with varying alkyl halides (as in ).
  • Automated Purification : Employ flash chromatography systems for rapid compound isolation.
    • Assay Integration : Pair with fluorescence-based enzymatic assays (e.g., kinase Glo) for rapid activity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.